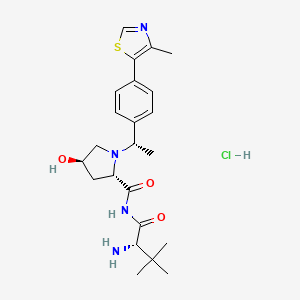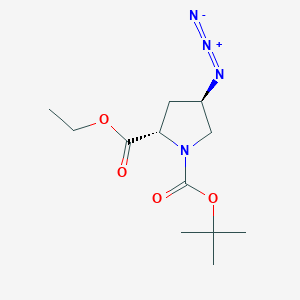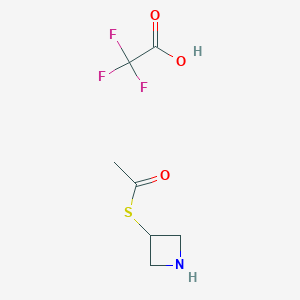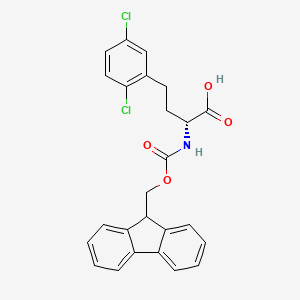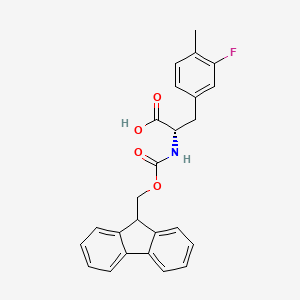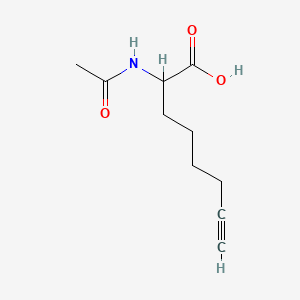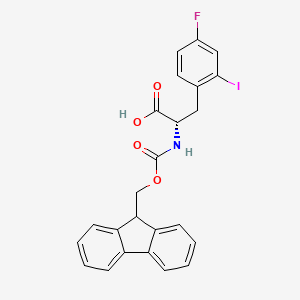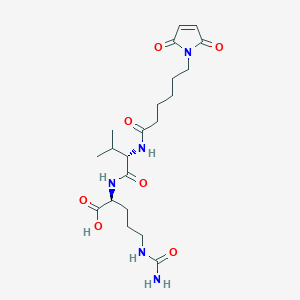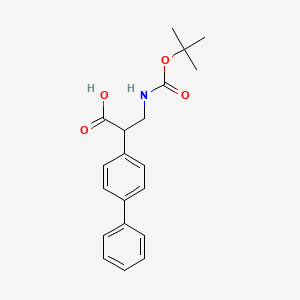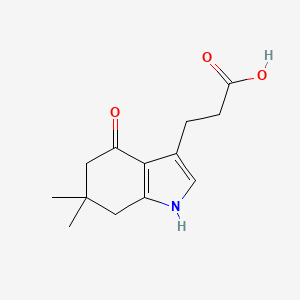
Tert-butyl 9-hydroxynonanoate
Vue d'ensemble
Description
Tert-butyl 9-hydroxynonanoate is a useful research compound. Its molecular formula is C13H26O3 and its molecular weight is 230.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 9-hydroxynonanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 9-hydroxynonanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acylating Amines
Tert-Butyl aminocarbonate is known to rapidly acylate amines in both organic and aqueous solutions. This presents a new method for preparing amides (Harris & Wilson, 1983).
Cancer Research
Antioxidants like ethoxyquin and 2(3)-tert-butyl-4-hydroxyanisole have been found to inhibit hepatic tumorigenesis by scavenging active oxygen radicals, which could be beneficial in liver cancer prevention (Rao, Lalwani, Watanabe, & Reddy, 1984).
Chemical Reactions
Tert-Butyl hydroperoxide can initiate free-radical addition reactions of alcohols to acrylic and maleic acid methyl esters. This process mainly involves induced decomposition and a small proportion of complex formation with the alcohol (Ogibin, Palanuer, & Nikishin, 1968).
Prostaglandin Synthesis
Dimethyl-tert-butylsilyl has been recognized as a stable, hydroxyl-protecting agent with potential applications in various fields, including prostaglandin synthesis (Corey & Venkateswarlu, 1972).
Toxicology
Tert-Butylquinone has been found to cause liver injury and superoxide formation, potentially contributing to the toxic effects of butylated hydroxyanisole (Bergmann, Dohrmann, & Kahl, 1992).
Drug Discovery
The use of tert-butyl isosteres in drug discovery has been evaluated, although their incorporation may lead to unwanted properties and decreased metabolic stability (Westphal et al., 2015).
Environmental Impact
In the production of fuel additives, extractive distillation using hexyl acetate for recovering excess tert-butyl alcohol has been identified as the most suitable solvent due to its low environmental impact (Simasatitkul, Kaewwisetkul, & Arpornwichanop, 2017).
Biosynthesis
The biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in organic solvents has shown significant enhancements in yield and efficiency, leading to a key intermediate for atorvastatin and rosuvastatin synthesis (Liu et al., 2018).
Propriétés
IUPAC Name |
tert-butyl 9-hydroxynonanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h14H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOTUROROUZDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 9-hydroxynonanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



